molecular formula C19H21FN2O2 B1392635 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde CAS No. 933829-43-7

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde

Cat. No. B1392635
M. Wt: 328.4 g/mol
InChI Key: ZEMNCLVNYUFXMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized via electrophilic fluorination of a trimethylstannyl precursor . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activities : Compounds related to 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde have been synthesized and tested for antimicrobial activities. Some derivatives were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).

Crystal Structure and Molecular Interactions

  • Crystal Structure Analysis : The crystal structure of compounds structurally related to the chemical has been investigated. These studies provide insights into molecular conformations and intermolecular interactions, which are crucial for understanding the compound's behavior (Zhou et al., 2010).

Bioactivity and Carbonic Anhydrase Inhibition

  • Cytotoxic/Anticancer and Carbonic Anhydrase Inhibitory Effects : Mannich base derivatives of compounds similar to 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde have been evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds exhibited promising results in these areas (Gul et al., 2019).

Synthesis Techniques

  • Advanced Synthesis Methods : Research has focused on the development of efficient synthesis methods for compounds including or related to 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde. These methods are crucial for producing these compounds in a cost-effective and scalable manner (Shakhmaev et al., 2016).

Pharmaceutical Applications

  • Potential in Drug Design : The structural and pharmacological properties of compounds similar to 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde have been explored for potential applications in drug design, particularly focusing on their activity at specific receptors or against particular diseases (Ullah et al., 2014).

properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-19-7-2-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-17(20)4-6-18/h2-7,12,14H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMNCLVNYUFXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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